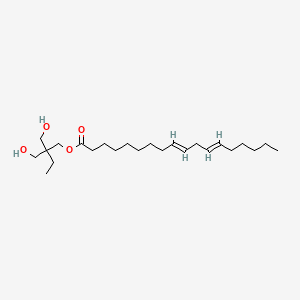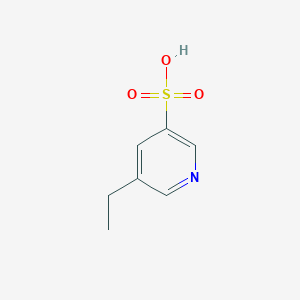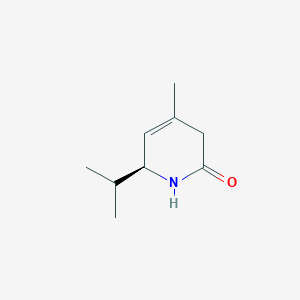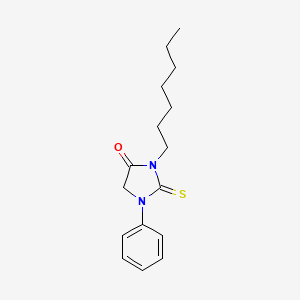
1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is a chemical compound with a unique structure that includes a tetrazole ring and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the reaction of 4-hydroxybenzaldehyde with sodium azide and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxo-1,2-dihydro-5H-tetrazol-5-one.
Reduction: Formation of 1-(4-hydroxyphenyl)-tetrahydrotetrazole.
Substitution: Formation of various substituted tetrazoles depending on the reagent used.
Scientific Research Applications
1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
- 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione
- 4-Hydroxyphenylacetone
- Ferulic Acid Derivatives
Comparison: 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is unique due to its specific combination of a hydroxyphenyl group and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Similar compounds may share some functional groups but differ in their overall structure and reactivity.
Properties
CAS No. |
847606-94-4 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C7H6N4O2/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13) |
InChI Key |
ITVRQZFGJAILLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)


![Ethyl 2-[(2-cyclohexylethyl)amino]-5-fluorobenzoate](/img/structure/B13788106.png)
![(3R,4R)-4-Benzoyloxy-3-(1-tert-butyldimethlsilyloxy]ethyl)azetidin-2-one](/img/structure/B13788112.png)
![benzyl N-[4-[methoxy(methyl)amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B13788116.png)






![2-tert-Butyl 7-ethyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13788162.png)
